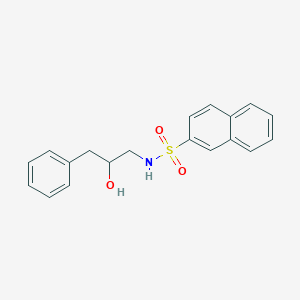
N-(2-hydroxy-3-phénylpropyl)naphtalène-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, Naphthalene-2-sulfonamide, are as follows: It has an empirical formula of C10H9NO2S, a CAS Number of 1576-47-2, and a molecular weight of 207.25 . It is a solid with a melting point of 215-219 °C (lit.) .Applications De Recherche Scientifique
- Ce composé a montré des propriétés antimicrobiennes prometteuses. Par exemple, les dérivés de N-(2-hydroxy-3-phénylpropyl)naphtalène-2-sulfonamide ont présenté une activité submicromolaire contre les souches de Staphylococcus aureus résistant à la méthicilline (SARM) . En particulier, la N-[3,5-bis(trifluorométhyl)phényl]- et la N-[2-chloro-5-(trifluorométhyl)phényl]-3-hydroxynaphtalène-2-carboxamide ont démontré une activité puissante (MIC de 0,16 à 0,68 µM) contre les souches de SARM.
- Certains dérivés de ce composé ont également présenté une activité contre Mycobacterium tuberculosis. Par exemple, la N-[3,5-bis(trifluorométhyl)phényl]- et la N-[4-bromo-3-(trifluorométhyl)phényl]-3-hydroxynaphtalène-2-carboxamide ont présenté une activité comparable (MIC de 10 µM) à celle de la rifampicine contre M. tuberculosis .
- Des combinaisons de dérivés de this compound avec la ciprofloxacine ont montré une activité synergique contre la souche MRSA SA 630 . Cela suggère un potentiel pour une thérapie combinée.
- L'analyse en composantes principales a révélé une distribution intéressante de l'espace des propriétés parmi les dérivés de carboxamide structurellement apparentés. La présence de carboxamides mono-halogénés avec le substituant –CF3 était corrélée à une activité accrue .
Activité Antimicrobienne
Traitement de la Tuberculose
Effets Synergiques
Aperçus de la Chimioinformatique
Composés Connexes
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide involves its interaction with various enzymes and receptors in the body. N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators in the body. N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide has also been shown to induce cell death in cancer cells by activating various apoptotic pathways.
Biochemical and Physiological Effects:
N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators in the body, which can help alleviate symptoms of inflammation. N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide has also been shown to induce cell death in cancer cells, which can help in the treatment of cancer. In addition, N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide has been shown to enhance the growth of plants and increase their resistance to abiotic stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide also has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, its effects on different cell types and organisms may vary, which can make it challenging to generalize its effects.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide. One area of research could focus on the development of N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide derivatives with improved water solubility and bioavailability. Another area of research could focus on investigating the potential of N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide as a fluorescent probe for the detection of other environmental pollutants. Additionally, further research could be conducted to investigate the potential of N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide as a growth regulator for different plant species.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide can be achieved through various methods. One of the most commonly used methods involves the reaction of naphthalene-2-sulfonyl chloride with 2-amino-3-phenylpropanol in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide. Other methods involve the use of different reagents and reaction conditions to achieve the synthesis of N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide.
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-18(12-15-6-2-1-3-7-15)14-20-24(22,23)19-11-10-16-8-4-5-9-17(16)13-19/h1-11,13,18,20-21H,12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIOFEWQISFLTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
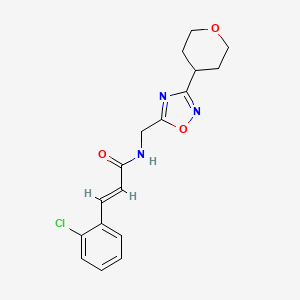
![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2403006.png)

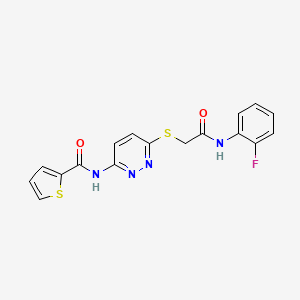
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2403013.png)
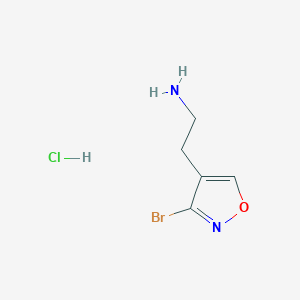
![N-[3-(N-ethylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2403015.png)
![3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403016.png)
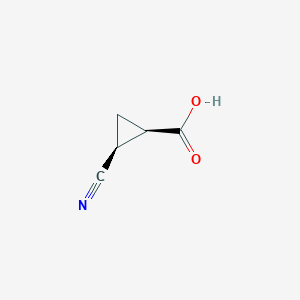

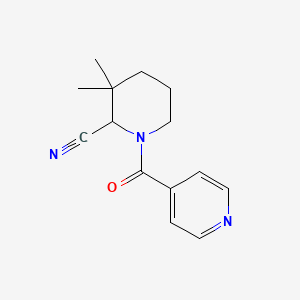
![3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2403026.png)
![4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2403027.png)
![Ethyl 4-(benzo[d][1,2,3]thiadiazole-5-carboxamido)benzoate](/img/structure/B2403028.png)
